CID 78060591
Description
CID 78060591 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, highlights the use of GC-MS and mass spectral data for compound identification, which aligns with standard workflows for characterizing CIDs. This compound’s properties, such as molecular weight, polarity, and solubility, are inferred to be determined via high-resolution mass spectrometry (HRMS) and collision cross-section (CCS) measurements, as described in .
Properties
Molecular Formula |
Al5Co3 |
|---|---|
Molecular Weight |
311.70727 g/mol |
InChI |
InChI=1S/5Al.3Co |
InChI Key |
MXMKNTONDKLVTM-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Co].[Co].[Co] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78060591 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic methods used in the laboratory. This process requires careful optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of specialized equipment and techniques to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions: CID 78060591 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and for synthesizing derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and intermediates that are useful for further chemical synthesis and applications.
Scientific Research Applications
CID 78060591 has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be used to study biochemical pathways and molecular interactions. In medicine, this compound has potential therapeutic applications, including as a drug candidate for treating specific diseases. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78060591 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact mechanism of action may vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares CID 78060591 with structurally or functionally related compounds, based on parameters derived from analogous CIDs (e.g., CID 53216313 and CID 57416287) and evidence-based methodologies:
Key Observations :
- LogP Differences : CID 53216313 has a higher LogP (2.15), indicating greater lipophilicity compared to CID 57416287 (-0.7), which may influence membrane permeability and bioavailability .
- Solubility : CID 57416287’s high aqueous solubility (86.7 mg/mL) suggests suitability for in vitro assays, whereas CID 53216313’s lower solubility (0.24 mg/mL) may require formulation optimization for biological testing .
- Structural Complexity : CID 53216313 contains a boronic acid group and halogen atoms, which are common in Suzuki-Miyaura cross-coupling reactions, while CID 57416287 features a piperazine-oxetane scaffold, often seen in drug discovery .
Analytical and Spectral Comparisons
- Mass Spectrometry: this compound’s fragmentation patterns in source-induced CID (in-source collision-induced dissociation) could resemble those of ginsenosides (), where structural isomers like pseudoginsenoside F11 and ginsenoside Rf are distinguished via diagnostic ions .
- Chromatography : Similar to ’s GC-MS workflow, this compound’s retention time and peak shape would be critical for differentiating it from analogs with near-identical masses but distinct polarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
